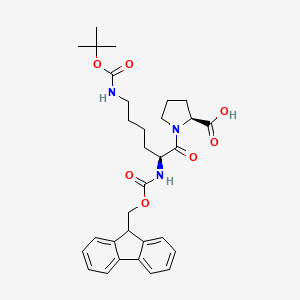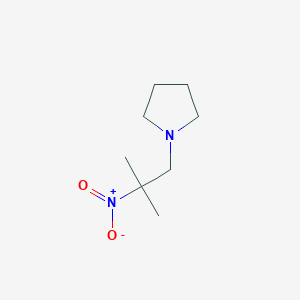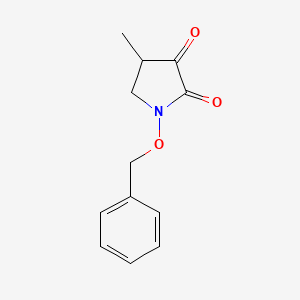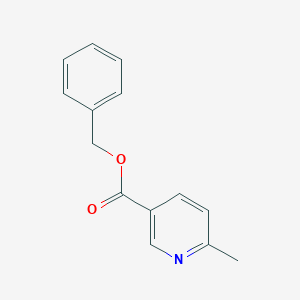
6-Methyl nicotinic acid benzyl ester
Descripción general
Descripción
6-Methyl nicotinic acid benzyl ester is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol
Métodos De Preparación
The preparation of 6-Methyl nicotinic acid benzyl ester typically involves the esterification of 6-Methyl nicotinic acid with benzyl alcohol. One common method involves mixing 6-Methyl nicotinic acid with an alcoholic solvent and adjusting the pH to ≤1. The reaction mixture is then heated to a temperature of 80-100°C to obtain the ester . Industrial production methods may involve the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures, followed by esterification .
Análisis De Reacciones Químicas
6-Methyl nicotinic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas and metal catalysts.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 6-Methyl nicotinic acid can produce 6-Methyl nicotinic acid esters .
Aplicaciones Científicas De Investigación
6-Methyl nicotinic acid benzyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its role as a vasodilator and its ability to increase cutaneous blood flow.
Medicine: It is used in the development of pharmaceuticals, particularly for its potential use in treating muscle and joint pain.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl nicotinic acid benzyl ester involves its ability to act as a vasodilator, increasing blood flow to specific areas of the body. This effect is thought to be mediated by the release of prostaglandins, which are locally-acting compounds with a short half-life . The compound may also interact with specific molecular targets and pathways involved in vasodilation and pain relief .
Comparación Con Compuestos Similares
6-Methyl nicotinic acid benzyl ester can be compared to other similar compounds, such as:
Methyl nicotinate: This compound is also a derivative of nicotinic acid and is used for similar applications, including as a vasodilator and in the treatment of muscle and joint pain.
Ethyl nicotinate: Another ester of nicotinic acid, used in similar applications.
Nicotinamide: A derivative of nicotinic acid that is used in various pharmaceutical and cosmetic applications.
The uniqueness of this compound lies in its specific molecular structure, which may confer distinct properties and applications compared to other nicotinic acid derivatives .
Propiedades
IUPAC Name |
benzyl 6-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-7-8-13(9-15-11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPQRAUYMTFBYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]-3-(1-methyl-1H-indol-3-yl)propanoic acid](/img/structure/B3039734.png)
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)
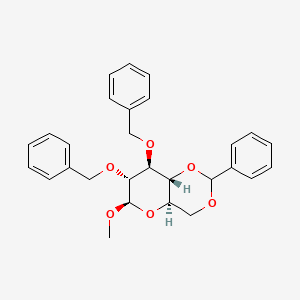
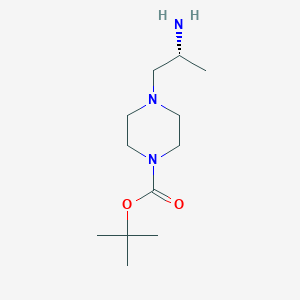
![2-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-1,3-dioxolane](/img/structure/B3039744.png)

